DB2313 -

DB2313

Catalog Number: EVT-264551
CAS Number:
Molecular Formula: C42H41FN8O2
Molecular Weight: 708.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Carboximidamide, also known as amidine, is an organic functional group with the general formula R-C(=NH)-NH2. This group can be viewed as a nitrogen analogue of a carboxylic acid, where the hydroxyl group (-OH) is replaced by an amino group (-NH2). Carboximidamides are commonly found in both natural and synthetic compounds. [, , ]

Pyridine-2-carboximidamide

  • Compound Description: Pyridine-2-carboximidamide serves as a ligand in the synthesis of copper(II) complexes, investigated for their potential as MRI contrast agents. These complexes exhibit square planar or square pyramidal coordination geometries around the copper(II) ion, influenced by the presence of bridging chloride ligands. []

Pyrimidine-2-carboximidamide

  • Compound Description: This compound is another key building block in the development of copper(II) complexes for potential use as MRI contrast agents. Notably, pyrimidine-2-carboximidamide-based copper(II) complexes demonstrate higher thermal stability, making them particularly promising for further investigation. []

Pyrazole-2-carboximidamide

  • Compound Description: Similar to the previous two compounds, pyrazole-2-carboximidamide acts as a ligand in the formation of copper(II) complexes explored for their potential as MRI contrast agents. []
  • Compound Description: ORG30029 is a synthetic compound investigated for its intracellular actions, specifically its influence on the calcium sensitivity of chemically-skinned rat cardiac muscle. []

4-Amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide (IDO5L)

  • Compound Description: IDO5L serves as a commercially available inhibitor of indoleamine-2,3-dioxygenase 1 (IDO1). IDO1 is a promising therapeutic target in cancer immunotherapy due to its role in catalyzing the degradation of L-tryptophan. []

N-cyano-1-[(3,4-dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-N'-octyl-2(1H)-isoquinoline carboximidamide (HZ08)

  • Compound Description: HZ08 is a new chemical entity studied for its potential therapeutic properties. A specific RP-HPLC method was developed and validated to quantify HZ08 and its related substances. []

5,6-bis(ethylnitroamino)-N'2,N'3-dihydroxypyrazine-2,3-bis(carboximidamide) (DS3)

  • Compound Description: DS3 is an energetic proligand used to synthesize a copper(II) complex (DS4) that shows promise as a laser-ignitable compound. This complex exhibits properties of a secondary explosive, making it suitable for safer detonator and initiator systems. []
Source and Classification

DB2313 was developed through a focused library approach that aimed to optimize compounds based on initial PU.1 inhibitors. It is classified as a transcription factor inhibitor, specifically targeting the minor groove of DNA where PU.1 binds. The compound's structure includes an amidine-benzimidazole-phenyl framework, which is crucial for its interaction with DNA .

Synthesis Analysis

The synthesis of DB2313 involves several steps that focus on constructing the heterocyclic diamidine core. While specific synthetic routes are detailed in supplemental materials of research studies, the general approach includes:

  1. Formation of the Amidines: This involves reacting appropriate amines with carbonyl compounds under controlled conditions to yield the amidine functionality.
  2. Benzimidazole Formation: The benzimidazole ring is typically synthesized via cyclization reactions involving ortho-phenylenediamines and carboxylic acids or their derivatives.
  3. Final Coupling: The final step generally involves coupling the amidine and benzimidazole components to form the complete DB2313 structure.

Technical details regarding yields, purification methods (such as chromatography), and characterization techniques (like NMR spectroscopy) are provided in related literature .

Molecular Structure Analysis

DB2313 exhibits a complex molecular structure conducive to its function as a DNA binder. Key structural features include:

  • Amidine Group: Enhances solubility and facilitates hydrogen bonding with DNA.
  • Benzimidazole Ring: Contributes to the compound's ability to fit into the DNA minor groove.
  • Phenyl Group: Provides additional van der Waals interactions with the DNA backbone.

The molecular formula and weight of DB2313 have been characterized, although specific numerical data can be found in supplementary materials from relevant studies .

Structural Data

  • Molecular Formula: C₁₅H₁₈N₄
  • Molecular Weight: Approximately 258.33 g/mol
Chemical Reactions Analysis

DB2313 primarily engages in non-covalent interactions with DNA, specifically targeting AT-rich sequences where PU.1 binds. Key reactions include:

  • Binding Affinity Studies: Experiments using surface plasmon resonance have demonstrated that DB2313 effectively displaces PU.1 from its binding sites on DNA.
  • Molecular Dynamics Simulations: These simulations illustrate how DB2313 interacts with DNA, stabilizing a conformation that prevents PU.1 from binding effectively.

The compound's specificity was confirmed through comparative binding studies against other transcription factor sites, showing negligible interaction with non-target sites .

Mechanism of Action

DB2313 inhibits PU.1 by binding to the minor groove of AT-rich DNA sequences, thereby preventing PU.1 from accessing its target sites necessary for transcriptional activation. The mechanism involves:

  1. Minor Groove Binding: DB2313 fits snugly into the minor groove, making hydrogen bonds with DNA bases.
  2. Conformational Changes: Binding induces structural alterations in the DNA helix that are incompatible with PU.1 binding.
  3. Displacement of PU.1: The presence of DB2313 at target sites leads to a significant reduction in PU.1 occupancy, thereby altering gene expression profiles associated with immune function and hematopoiesis .
Physical and Chemical Properties Analysis

DB2313 displays several notable physical and chemical properties:

  • Solubility: High solubility in aqueous environments due to its amidine groups.
  • Stability: Exhibits stability under physiological conditions, making it suitable for biological applications.
  • pKa Values: The presence of amidine groups suggests that DB2313 may have multiple pKa values influencing its ionization state at different pH levels.

These properties enhance its potential for therapeutic use in targeting transcription factors like PU.1 .

Applications

DB2313 has significant potential applications in scientific research and therapeutic development:

  • Cancer Treatment: As an inhibitor of PU.1, DB2313 may be used in therapies targeting hematological malignancies where PU.1 is dysregulated.
  • Transcription Factor Research: It serves as a valuable tool for studying the role of transcription factors in gene regulation and cellular processes.
  • Drug Development: Insights gained from DB2313's mechanism can inform the design of other small molecules aimed at modulating transcription factor activity in various diseases .
Introduction to PU.1 Inhibition in Hematopoietic Malignancies

Role of PU.1 Transcription Factor in Acute Myeloid Leukemia (AML) Pathogenesis

PU.1 (encoded by the SPI1 gene) is a master regulator of hematopoiesis, essential for myeloid and lymphoid differentiation. This ETS-domain transcription factor governs cell fate decisions by controlling the expression of genes critical for differentiation, proliferation, and survival. In AML pathogenesis, PU.1 dysfunction manifests primarily through reduced expression or functional inactivation rather than complete loss. Approximately 50% of AML cases exhibit impaired PU.1 activity through diverse mechanisms, including:

  • Direct Mutations/Deletions: Heterozygous loss-of-function mutations or deletions in regulatory elements (e.g., the upstream regulatory element - URE) reduce PU.1 expression to approximately 20% of normal levels, sufficient to induce AML in murine models and observed in subsets of human AML, including MLL-rearranged cases and those with complex karyotypes [2] [5].
  • Oncogenic Fusion Proteins: The AML1-ETO fusion protein, generated by the t(8;21) translocation characteristic of AML FAB M2, physically interacts with PU.1. AML1-ETO binds the β3β4 region within PU.1's DNA-binding domain, displacing essential co-activators like c-Jun. This disrupts PU.1's transactivation capacity and downregulates key PU.1 target genes, blocking myeloid differentiation while paradoxically not abolishing PU.1's DNA-binding ability [1] [4].
  • Epigenetic Repression: In Acute Promyelocytic Leukemia (APL), the PML-RARA fusion protein transcriptionally represses PU.1. Similarly, FLT3-ITD signaling contributes to PU.1 downregulation [2] [7].

Functionally, suboptimal PU.1 levels create a pre-leukemic state characterized by impaired differentiation, increased self-renewal of hematopoietic stem/progenitor cells (HSPCs), and ultimately, leukemic transformation. PU.1 haploinsufficiency cooperates with other mutations (e.g., RUNX1-ETO, FLT3-ITD) to drive full-blown AML [1] [2] [4].

Rationale for Targeting PU.1 in Oncogenic Transcription Factor Networks

Targeting transcription factors (TFs) like PU.1 presents significant challenges due to their unstructured DNA-binding domains and the difficulty of disrupting protein-DNA or protein-protein interactions with small molecules. However, several factors make PU.1 a compelling therapeutic target in AML:

  • High Prevalence of Dysregulation: PU.1 impairment is a common node in AML pathogenesis, affecting over 50% of cases across various genetic subtypes (FLT3-ITD ~24%, RUNX1-ETO ~7%, APL ~13%, PU.1 mutations/deletions ~10%) [2]. This contrasts with less frequent individual driver mutations.
  • Oncogenic Dependence: AML cells with inherently low PU.1 levels exhibit a unique vulnerability. While essential for normal hematopoiesis, complete PU.1 ablation causes stem cell failure. AML cells with partial PU.1 impairment exist in a precarious state where further reduction pushes them below a critical threshold necessary for survival, while normal cells with physiological PU.1 levels are less affected [2] [8].
  • Differentiation Block Reversal: Experimental restoration of PU.1 activity (e.g., via overexpression) induces differentiation and apoptosis in diverse AML subtypes, including t(8;21) and APL cells, demonstrating the reversibility of the block [1] [4] [5]. Targeting PU.1 inhibition leverages the inverse strategy – exploiting the dependence of AML cells on low, but not absent, PU.1 function.

Table 1: Prevalence of PU.1 Dysregulation in AML Subtypes

AML Subtype/Genetic LesionMechanism of PU.1 ImpairmentApproximate Frequency in AML
FLT3-ITDSignaling leading to downregulation24%
t(8;21) / AML1-ETOFunctional inactivation (co-factor displacement)7%
APL / PML-RARATranscriptional repression13%
MLL-rearrangedMutations/deletions (PU.1 locus)~10% of this subset
Complex KaryotypeURE mutations reducing expressionSignificant subset
Overall Estimated ImpactVarious mechanisms>50%

Emergence of Small-Molecule PU.1 Inhibitors: DB2313 as a Case Study

The challenges of directly targeting TF-DNA interactions hindered early PU.1 drug discovery. Traditional strategies focused on restoring PU.1 function, but pharmacologically increasing functional TF levels is notoriously difficult. The innovative approach embodied by DB2313 involves inhibiting residual PU.1 activity in AML cells already operating with low PU.1 levels, exploiting their specific vulnerability.

DB2313 belongs to the heterocyclic diamidine class of small molecules. Its development stemmed from understanding the structural biology of PU.1-DNA interactions. PU.1 recognizes DNA via its ETS domain binding the major groove at a core 5′-GGAA-3′ motif. However, selectivity and high-affinity binding depend critically on interactions with specific flanking sequences, particularly adjacent AT-rich tracts in the DNA minor groove. DB2313 was designed to bind specifically to these AT-rich minor grooves flanking PU.1 core binding sites. This binding occurs through an allosteric mechanism: DB2313's interaction with the minor groove distorts the DNA structure or occupies the binding interface, preventing the high-affinity docking of the PU.1 ETS domain into the adjacent major groove [2] [3] [6].

DB2313 emerged as a lead compound from optimization efforts aiming to increase specificity and potency for PU.1 over other ETS family members. It represents one of the first-in-class pharmacological agents capable of selectively disrupting the PU.1 transcriptome via targeted binding site interference [2] [3] [6].

Properties

Product Name

DB2313

IUPAC Name

2-[4-[[2-fluoro-3-[[4-[6-(N'-propan-2-ylcarbamimidoyl)-1H-benzimidazol-2-yl]phenoxy]methyl]phenyl]methoxy]phenyl]-N'-propan-2-yl-3H-benzimidazole-5-carboximidamide

Molecular Formula

C42H41FN8O2

Molecular Weight

708.8 g/mol

InChI

InChI=1S/C42H41FN8O2/c1-24(2)46-39(44)28-12-18-34-36(20-28)50-41(48-34)26-8-14-32(15-9-26)52-22-30-6-5-7-31(38(30)43)23-53-33-16-10-27(11-17-33)42-49-35-19-13-29(21-37(35)51-42)40(45)47-25(3)4/h5-21,24-25H,22-23H2,1-4H3,(H2,44,46)(H2,45,47)(H,48,50)(H,49,51)

InChI Key

NUVPJXUYFGWDGB-UHFFFAOYSA-N

SMILES

CC(C)N=C(C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)OCC4=C(C(=CC=C4)COC5=CC=C(C=C5)C6=NC7=C(N6)C=C(C=C7)C(=NC(C)C)N)F)N

Solubility

Soluble in DMSO

Synonyms

DB2313; DB 2313; DB-2313

Canonical SMILES

CC(C)N=C(C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)OCC4=C(C(=CC=C4)COC5=CC=C(C=C5)C6=NC7=C(N6)C=C(C=C7)C(=NC(C)C)N)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.